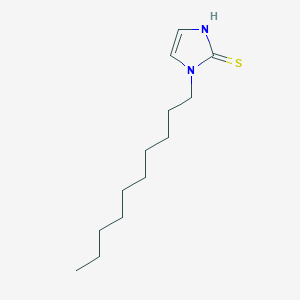
1-Decyl-3H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazole-2-thiones. . The structure of this compound consists of an imidazole ring with a thione group at the 2-position and a decyl group at the 1-position.
Preparation Methods
The synthesis of 1-Decyl-3H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Decyl-3H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding imidazole.
Substitution: The compound can undergo alkylation, halogen addition, and other substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decyl-3H-imidazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Decyl-3H-imidazole-2-thione involves its interaction with molecular targets and pathways. The compound can coordinate with transition and main group metals, forming stable complexes that exhibit various biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
1-Decyl-3H-imidazole-2-thione can be compared with other imidazole-2-thiones, such as:
N,N-dimethylimidazol-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methimazole: A widely prescribed drug for hyperthyroidism, highlighting the potential pharmaceutical applications of imidazole-2-thiones.
1,3-dialkylimidazol-2-thiones: These compounds have different alkyl groups, affecting their properties and uses
Properties
CAS No. |
72816-74-1 |
|---|---|
Molecular Formula |
C13H24N2S |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
3-decyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H24N2S/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13(15)16/h10,12H,2-9,11H2,1H3,(H,14,16) |
InChI Key |
JDIVIRKXRABDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=CNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


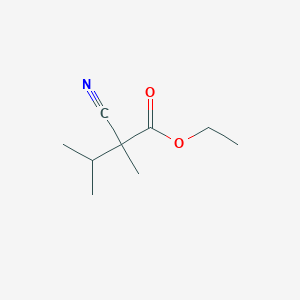
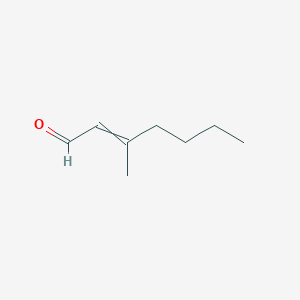
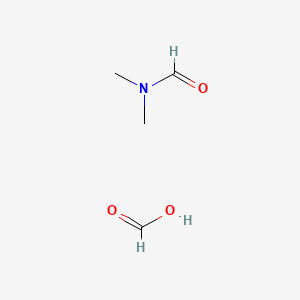
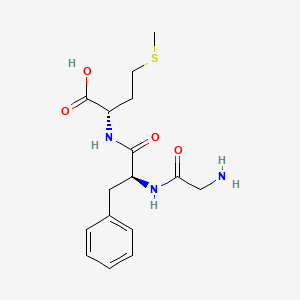

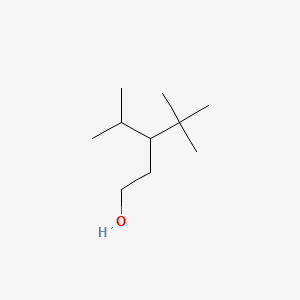


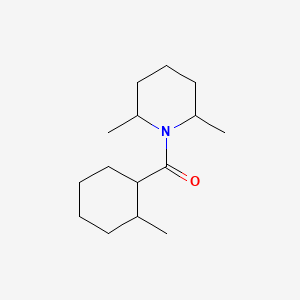
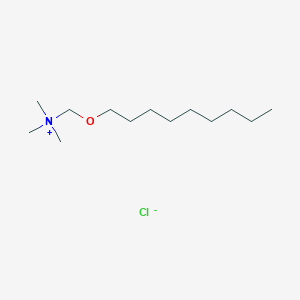

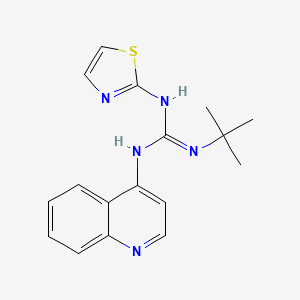
phosphanium bromide](/img/structure/B14458486.png)

